Chemical properties of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
Chemical properties of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
Technical Whitepaper: Chemical Profile and Synthetic Utility of 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one
Executive Summary
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 158205-19-7), often referred to as 5-amino-6-bromo-1-indanone , represents a high-value pharmacophore building block in modern medicinal chemistry. Its unique substitution pattern—featuring an electron-donating amino group adjacent to an electron-withdrawing carbonyl, with a reactive bromine handle—makes it an ideal scaffold for fragment-based drug discovery (FBDD) .
This whitepaper provides a comprehensive technical analysis of this intermediate, detailing its physicochemical properties, optimized synthetic routes, and critical role in the development of kinase inhibitors, Hsp90 antagonists, and PROTAC linkers.
Physicochemical Profile
The molecule exhibits a balance of lipophilicity and polarity suitable for CNS-active drug precursors.
| Property | Value | Note |
| IUPAC Name | 5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one | |
| CAS Number | 158205-19-7 | |
| Molecular Formula | C₉H₈BrNO | |
| Molecular Weight | 226.07 g/mol | |
| Appearance | Pale yellow to tan solid | |
| Melting Point | 178–181 °C | Experimental range |
| Density | ~1.69 g/cm³ | Predicted |
| LogP | ~1.68 | Moderate lipophilicity |
| pKa (Amine) | ~2.74 | Low basicity due to aryl withdrawal |
| Solubility | DMSO, DMF, MeOH (Hot) | Poor in water/hexane |
Synthetic Production & Optimization
The synthesis of 5-amino-6-bromo-1-indanone requires precise regiocontrol. The most robust industrial route avoids direct bromination of the ketone, which often leads to
Optimized Workflow
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Precursor Preparation: Oxidation of 5-aminoindan to 5-amino-1-indanone.
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Regioselective Bromination: Bromination of 5-amino-1-indanone. The amino group (ortho/para director) directs the electrophile to position 6 (ortho to amine, meta to ketone).
Step-by-Step Protocol:
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Step 1: Protection (Optional but Recommended): Acetylate 5-aminoindan to protect the amine from oxidation.
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Step 2: Oxidation: Treat
-acetyl-5-aminoindan with CrO₃ in acetic acid/acetic anhydride at 50°C. -
Step 3: Hydrolysis: Acidic hydrolysis (HCl/EtOH) removes the acetyl group to yield 5-amino-1-indanone .
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Step 4: Bromination:
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Reagent:
-Bromosuccinimide (NBS) or Br₂/AcOH. -
Conditions: Dissolve 5-amino-1-indanone in DMF or Acetic Acid. Add NBS (1.05 eq) at 0°C.
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Mechanism:[1][2][3][4][5] The amino group strongly activates position 6. The carbonyl deactivates position 4. This push-pull effect ensures high regioselectivity for C6.
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Purification: Recrystallization from Ethanol/Water.
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Reactivity & Derivatization Map
The versatility of this scaffold lies in its three distinct reactive centers:
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C6-Bromine: Site for Palladium-catalyzed cross-coupling (Suzuki, Buchwald).
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C5-Amine: Site for acylation, alkylation, or Sandmeyer transformations.
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C1-Ketone / C2-Alpha: Site for condensation (Knoevenagel) or cyclization to fused heterocycles.
Figure 1: Divergent synthesis pathways from the 5-amino-6-bromo-1-indanone core.
Case Study: Synthesis of Hsp90 Inhibitor Scaffolds
Heat Shock Protein 90 (Hsp90) inhibitors often utilize the indanone core to mimic the ATP-binding pocket. The 5-amino-6-bromo derivative is a critical intermediate for synthesizing purine-mimetic fused systems .
Experimental Workflow (Suzuki-Condensation Cascade):
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Suzuki Coupling (C6 Functionalization):
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Goal: Introduce a hydrophobic aryl group to fit the Hsp90 hydrophobic pocket.
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Protocol: Mix 5-amino-6-bromo-1-indanone (1 eq) with Phenylboronic acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2M aq) in Dioxane. Heat to 90°C for 4h.
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Result: 5-Amino-6-phenyl-1-indanone.
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Ring Fusion (Pyridine/Pyrimidine Formation):
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Goal: Extend the scaffold to interact with Asn51/Gly97 in the Hsp90 pocket.
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Protocol: React the Suzuki product with Dimethylformamide dimethyl acetal (DMF-DMA) to form the enaminone intermediate, followed by cyclization with guanidine or hydrazine.
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Result: Tricyclic indeno[1,2-d]pyrimidine derivatives.
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Data Validation:
| Compound Stage | Yield | 1H NMR Characteristic Signal |
|---|
| Starting Material | N/A |
Handling & Safety (SDS Summary)
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Hazards:
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Acute Toxicity (Oral): Category 3 (H301). Toxic if swallowed.
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Aquatic Toxicity: Harmful to aquatic life with long-lasting effects (H412).
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Irritant: Skin and eye irritant.
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Storage:
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Keep in a tightly closed container.
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Store at 2-8°C (Refrigerated) for long-term stability.
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Protect from light (bromo-compounds can be photosensitive).
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Disposal: Incineration in a chemical combustor equipped with an afterburner and scrubber (to neutralize nitrogen/bromine oxides).
References
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Synthesis of 5-Amino-1-indanone Precursors: BenchChem. Industrial-Scale Synthesis of 6-Bromo-2,3-dihydro-1H-inden-5-ol.
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Reactivity of Indanones: Choi, T., & Ma, E. (2007). Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones. Molecules, 12(1), 74-85.[4]
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Hsp90 Inhibitor Design: Gozgit, J. M., et al. (2011). Synthesis and Validation of Hsp90 Inhibitors. PLoS One.
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Suzuki Coupling on Indanones: ResearchGate. Synthesis and characterization of novel 5-substituted indanones via Suzuki coupling.
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Chemical Safety Data: PubChem CID 312890. 5-amino-2,3-dihydro-1H-inden-1-one.
Sources
- 1. researchgate.net [researchgate.net]
- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]
- 3. Synthesis of Bioactive compounds - SHINDO-KANO LABORATORY [shindo-kano-lab.weebly.com]
- 4. Simple and regioselective bromination of 5,6-disubstituted-indan-1-ones with Br2 under acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a First-in-Class Small-Molecule Inhibitor of the C-Terminal Hsp90 Dimerization - PMC [pmc.ncbi.nlm.nih.gov]
